molecular formula C9H19N3 B12083799 2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine CAS No. 91445-48-6

2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine

Cat. No.: B12083799
CAS No.: 91445-48-6
M. Wt: 169.27 g/mol
InChI Key: WFYOHOUNUIPIIA-UHFFFAOYSA-N
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Description

2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine is a bicyclic amine compound that features a unique 8-azabicyclo[3.2.1]octane scaffold. This structure is central to the family of tropane alkaloids, which are known for their diverse biological activities . The compound’s unique structure and properties make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the stereoselective formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of stereoselective synthesis and desymmetrization used in laboratory settings can be scaled up for industrial applications, ensuring the production of the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors, influencing signaling pathways in the nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine stands out due to its specific functional groups and the potential for diverse chemical modifications. Its unique structure allows for a wide range of applications in different scientific fields, making it a valuable compound for research and development.

Properties

CAS No.

91445-48-6

Molecular Formula

C9H19N3

Molecular Weight

169.27 g/mol

IUPAC Name

2-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethanamine

InChI

InChI=1S/C9H19N3/c1-11-6-8-2-3-9(7-11)12(8)5-4-10/h8-9H,2-7,10H2,1H3

InChI Key

WFYOHOUNUIPIIA-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CCC(C1)N2CCN

Origin of Product

United States

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